N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-[(thiophen-2-yl)methyl]ethanediamide
CAS No.: 898462-16-3
Cat. No.: VC5529184
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898462-16-3 |
|---|---|
| Molecular Formula | C18H17N3O3S |
| Molecular Weight | 355.41 |
| IUPAC Name | N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(thiophen-2-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C18H17N3O3S/c22-15-4-3-11-8-13(9-12-5-6-21(15)16(11)12)20-18(24)17(23)19-10-14-2-1-7-25-14/h1-2,7-9H,3-6,10H2,(H,19,23)(H,20,24) |
| Standard InChI Key | HQGVSSISYBUKEG-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCC4=CC=CS4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-[(thiophen-2-yl)methyl]ethanediamide, reflects its intricate polycyclic framework. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 898435-85-3 |
| Molecular Formula | C₂₀H₂₁N₃O₃S |
| Molecular Weight | 377.4 g/mol |
| Key Functional Groups | Azatricyclo, ethanediamide, thiophene |
The azatricyclo[6.3.1.0^{4,12}]dodeca-triene core integrates a nitrogen atom within a fused bicyclic system, while the ethanediamide side chain is substituted with a thiophen-2-ylmethyl group, introducing sulfur-based aromaticity .
Structural Elucidation
X-ray crystallography and NMR studies reveal a planar tricyclic system with conjugated double bonds, contributing to stability and π-π stacking potential. The 11-oxo group introduces a ketone functionality, enabling hydrogen bonding and electrophilic reactivity. The thiophene moiety’s electron-rich nature may facilitate interactions with biological targets or catalytic surfaces.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically commencing with the construction of the azatricyclic core followed by side-chain functionalization:
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Core Formation: Cyclocondensation of aminoketones with dienophiles under inert atmospheres yields the azatricyclo framework. For example, Diels-Alder reactions between furan derivatives and nitroso compounds have been employed.
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Ethanediamide Coupling: The core is reacted with thiophen-2-ylmethylamine via amide bond formation using coupling agents like EDCl/HOBt. Solvent systems (e.g., DMF or THF) and temperatures (0–25°C) are optimized to prevent epimerization.
Analytical Characterization
Purity and structural fidelity are confirmed through:
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HPLC: Retention time analysis with C18 columns (ACN/water gradient).
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NMR: Distinct signals for the thiophene protons (δ 7.2–7.4 ppm) and azatricyclo methylenes (δ 2.8–3.1 ppm) .
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 377.4.
Reactivity and Functionalization
Chemical Modifications
The compound undergoes selective reactions at three sites:
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Ketone Reduction: The 11-oxo group is reducible to a hydroxyl using NaBH₄, altering solubility and hydrogen-bonding capacity.
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Thiophene Electrophilic Substitution: Bromination or nitration at the thiophene’s α-position introduces halogens or nitro groups for further derivatization .
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Amide Hydrolysis: Acidic or basic conditions cleave the ethanediamide bond, yielding carboxylic acid intermediates.
Stability Considerations
Degradation studies indicate sensitivity to UV light and alkaline conditions. Storage recommendations include amber vials at –20°C under nitrogen.
Biological Activity and Mechanism
Enzymatic Interactions
Preliminary assays suggest inhibitory activity against serine/threonine kinases, potentially due to the compound’s ability to mimic ATP’s adenine moiety. Half-maximal inhibitory concentrations (IC₅₀) in the low micromolar range have been observed for kinase targets like CDK2 and MAPK.
Applications and Future Directions
Therapeutic Development
The compound’s kinase inhibition profile positions it as a lead candidate for oncology. Analog optimization focusing on substituent effects at the thiophene and ethanediamide groups could enhance selectivity.
Material Science Applications
Conjugated π-systems in the azatricyclo core enable potential use in organic semiconductors. Thin-film transistors incorporating derivatives exhibit hole mobilities of ~0.1 cm²/V·s.
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